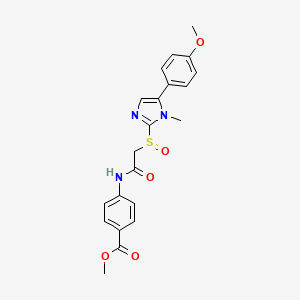

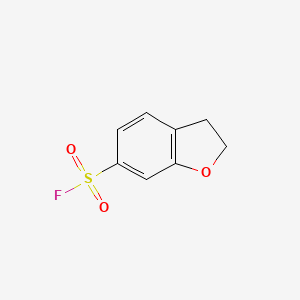

![molecular formula C23H21N5O4S B2385583 N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-4-[benzyl(éthyl)sulfamoyl]benzamide CAS No. 862825-03-4](/img/structure/B2385583.png)

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-4-[benzyl(éthyl)sulfamoyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been extensively studied.

Mécanisme D'action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide involves the inhibition of specific enzymes, which results in the modulation of various physiological processes. For example, the inhibition of carbonic anhydrases by this compound has been shown to affect the acid-base balance in the body, while the inhibition of histone deacetylases has been linked to the regulation of gene expression.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide depend on the specific enzymes that are inhibited by this compound. For example, the inhibition of carbonic anhydrases has been shown to affect the pH balance in the body, while the inhibition of histone deacetylases has been linked to the regulation of gene expression and cell differentiation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its ability to selectively inhibit specific enzymes, which allows for the study of specific physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may affect the viability of cells and organisms.

Orientations Futures

There are several future directions for the study of 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. One of the areas of interest is the development of more efficient and selective synthesis methods for this compound. Another area of interest is the identification of new applications for this compound in different fields, such as neurobiology and immunology. Additionally, the study of the potential side effects and toxicity of this compound is also an important future direction.

Méthodes De Synthèse

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with ethyl benzoylacetate to form 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine, which is then reacted with benzyl chloride and sodium sulfite to form 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. Other methods involve the use of different starting materials and reagents.

Applications De Recherche Scientifique

- Dans un modèle de candidose systémique chez la souris, les deux composés ont réduit de manière significative la charge fongique rénale et splénique .

- Bien que le rôle spécifique du composé mentionné dans la modulation des hormones végétales nécessite des recherches supplémentaires, sa partie indole suggère des interactions potentielles avec les voies de signalisation végétales .

Activité antifongique contre Candida albicans

Modulation des hormones végétales

Conception de nouveaux agents antibactériens

Propriétés

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4S/c1-2-28(16-17-6-4-3-5-7-17)33(30,31)20-10-8-18(9-11-20)21(29)25-23-27-26-22(32-23)19-12-14-24-15-13-19/h3-15H,2,16H2,1H3,(H,25,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDXNMJLHOSDGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

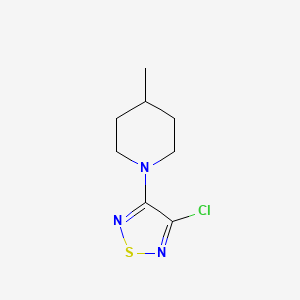

![N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2385500.png)

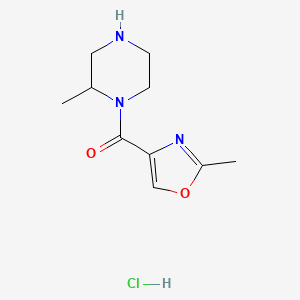

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2385505.png)

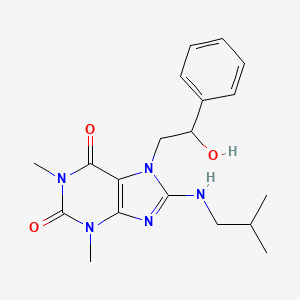

![N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2385506.png)

![N-[4-(acetylamino)phenyl]-2-cyanoacetamide](/img/structure/B2385514.png)

![[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B2385520.png)

![2-(4-ethoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2385523.png)